2-(1-methyl-1H-indol-3-yl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide
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Overview
Description
2-(1-methyl-1H-indol-3-yl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide is a complex organic compound featuring an indole ring system, a pyrazole ring, and an acetamide functional group. This compound is of interest due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole and pyrazole derivatives. The final step involves the acetylation of the indole derivative with the appropriate amine to form the acetamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The indole ring can be oxidized to form various derivatives.
Reduction: : Reduction reactions can be used to modify the pyrazole ring.
Substitution: : Substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized indole derivatives, reduced pyrazole derivatives, and various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: : It can be used in the production of various chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and ring systems. Similar compounds might include other indole derivatives or acetamide derivatives, but the presence of the pyrazole ring and the specific substitution pattern sets it apart.
List of Similar Compounds
Indole-3-acetic acid
N-(1-methyl-1H-indol-3-yl)acetamide
1H-pyrazole-1-ethanol
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-21-14-15(16-5-2-3-6-17(16)21)13-18(23)19-8-11-24-12-10-22-9-4-7-20-22/h2-7,9,14H,8,10-13H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJQRIDOGUAKFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCCOCCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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